4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine
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Overview
Description
4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a hydrazino group attached to a pyrimidine ring, making it a valuable subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds such as n,n-dimethylpyridin-4-amine (dmap) based ionic liquids have been reported to act as efficient catalysts for the synthesis of indoles and 1h-tetrazoles .
Mode of Action
It is known that dmap-based ionic liquids, which share structural similarities with the compound, can catalyze chemical reactions . They do this by activating nitrogen atoms on their pyridine ring, allowing them to participate in nucleophilic substitution reactions .
Biochemical Pathways
Dmap-based ionic liquids have been used to catalyze the synthesis of indoles and 1h-tetrazoles, suggesting that they may influence these biochemical pathways .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed, leading to the production of desired compounds .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect its catalytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine typically involves the reaction of N,N-dimethylpyrimidin-2-amine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-hydrazinyl-N,N-dimethylpyrimidin-2-amine
- 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine
Comparison
Compared to similar compounds, 4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine is unique due to its specific hydrazino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-hydrazinyl-N,N-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-11(2)6-8-4-3-5(9-6)10-7/h3-4H,7H2,1-2H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOYNHYFMFQYFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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